2-benzamido-N-(4-chlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95555-63-8 |
|---|---|
Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8g/mol |
IUPAC Name |
2-benzamido-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-15-10-12-16(13-11-15)22-20(25)17-8-4-5-9-18(17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24) |
InChI Key |
WDKCSVJNOBPFKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzamido N 4 Chlorophenyl Benzamide
Overview of Established Synthetic Routes to N-Arylbenzamides
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and the preparation of N-arylbenzamides is no exception. numberanalytics.com These routes can be broadly categorized into two primary approaches: the reaction of a benzoic acid derivative with an aniline (B41778) or the reaction of a benzamide (B126) with an aryl halide. The most prevalent method involves the coupling of a carboxylic acid and an amine. hepatochem.com This can be achieved through direct condensation or, more commonly, with the aid of coupling reagents that activate the carboxylic acid. numberanalytics.com
Historically, the conversion of carboxylic acids to more reactive acyl chlorides, followed by reaction with an amine, has been a reliable method. nih.gov However, the need for milder conditions and the presence of sensitive functional groups in complex molecules have driven the development of a vast array of coupling reagents. nih.govucl.ac.uk These reagents facilitate the amide bond formation under milder conditions and with greater efficiency. hepatochem.com Alternative strategies, though less common for simple N-arylbenzamides, include catalytic methods that directly couple carboxylic acids and amines, offering a more atom-economical and environmentally friendly approach. ucl.ac.ukacs.org
Detailed Analysis of Precursor Synthesis for 2-benzamido-N-(4-chlorophenyl)benzamide
The synthesis of this compound necessitates the preparation of two key building blocks: a 2-aminobenzamide (B116534) derivative and 4-chloroaniline (B138754).
Synthesis of 2-aminobenzamide Derivatives
A common and effective method for the synthesis of 2-aminobenzamide derivatives starts from isatoic anhydride. nih.govresearchgate.net This approach involves the nucleophilic attack of an amine on the carbonyl group of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide. nih.gov Both conventional heating in a suitable solvent like dimethylformamide (DMF) and microwave-assisted solvent-free methods have been successfully employed for this transformation, often resulting in good to excellent yields. nih.govresearchgate.net
Another route to 2-aminobenzamides involves the reduction of the corresponding 2-nitrobenzamide. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common choice. For instance, the reduction of aromatic nitro groups to amines is a well-established transformation. researchgate.net
A unique method demonstrates the conversion of 2-nitrobenzonitrile (B147312) to 2-aminobenzamide using hydrazine (B178648) hydrate, where the reaction involves both the hydrolysis of the nitrile group and the reduction of the nitro group in a concerted fashion. researchgate.net
Preparation of 4-chloroaniline and Related Building Blocks
The industrial preparation of 4-chloroaniline typically involves the reduction of 4-nitrochlorobenzene. wikipedia.org Direct chlorination of aniline is generally avoided as it can lead to over-chlorination. wikipedia.org The reduction of 4-nitrochlorobenzene can be accomplished through various methods, including catalytic hydrogenation. guidechem.comgoogle.com Raney nickel is a commonly used catalyst for this purpose, often in the presence of hydrogen gas and sometimes with the addition of metal additives to improve selectivity and yield. google.comchemicalbook.com The reaction is typically carried out in a solvent such as ethanol (B145695) under controlled temperature and pressure. chemicalbook.com
Alternative reduction methods include the use of iron powder in an acidic medium, which is a classic and widely used method for reducing nitro compounds. guidechem.com
Strategies for Amide Bond Formation in the Synthesis of this compound
The crucial step in assembling this compound is the formation of the second amide bond, which links the 2-amino group of the benzamide precursor with a benzoyl group. This can be achieved through several strategies.
Direct Condensation Methods
Direct condensation involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine (the 2-aminobenzamide precursor) to form an amide bond, typically with the removal of water. numberanalytics.com This method is atom-economical but often requires harsh conditions, such as high temperatures, to drive the reaction to completion. numberanalytics.comacs.org The use of dehydrating agents or catalysts can facilitate this process under milder conditions. numberanalytics.com Lewis acids, such as those based on titanium (IV) and zirconium (IV), have been shown to catalyze the direct amidation of carboxylic acids. nih.govacs.org Boron-based reagents have also emerged as effective catalysts for direct amide formation. acs.org
Regioselective Acylation and Benzamidation Techniques
Achieving the specific structure of this compound necessitates precise control over the acylation and benzamidation reactions, a concept known as regioselectivity. The synthesis involves forming two distinct amide bonds, and the order and conditions of these reactions are critical.
A logical synthetic pathway would commence with the regioselective acylation of an anthranilic acid derivative. For example, 2-aminobenzoic acid could first be reacted with 4-chloroaniline to form 2-amino-N-(4-chlorophenyl)benzamide. This reaction is a standard amidation that can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine. nanobioletters.commdpi.com
The subsequent step, the benzamidation of the 2-amino group, must be performed selectively. The nucleophilicity of the remaining amino group allows for a second acylation reaction. This can be accomplished by treating 2-amino-N-(4-chlorophenyl)benzamide with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. nanobioletters.commdpi.com The choice of solvent and base can influence the reaction's efficiency and prevent side reactions. Dichloromethane (B109758) is a commonly used solvent for such transformations. mdpi.com
Studies on the acylation of similar systems, such as β-enamino-esters, have shown that the choice of solvent and base can significantly influence whether N-acylation or C-acylation occurs. researchgate.net While not a direct analogue, this highlights the importance of reaction conditions in directing the acylation to the desired nitrogen atom.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Transition Metal Catalysis for Amidation Reactions
Transition metal catalysis offers powerful tools for forming C-N bonds, which are central to the synthesis of amides. While direct application to "this compound" is not explicitly documented, related transformations provide a strong basis for its potential synthesis.
Palladium-catalyzed C-H carboxamidation has been used for the synthesis of quinazolinones from N-phenylbenzamidine, demonstrating the power of this approach in forming cyclic amide structures. nih.gov Copper-catalyzed methods have been developed for the synthesis of 2-phenyl-benzamide tellurenyl iodides, showcasing the utility of copper in facilitating reactions at the ortho position of a benzamide. researchgate.net Furthermore, gold-catalyzed reactions have been shown to be effective in the synthesis of amides from alcohols and azides. rsc.org These examples suggest that a transition metal-catalyzed approach, potentially involving a directed C-H activation or a cross-coupling strategy, could be a viable, albeit advanced, route to this compound. The N-arylation of amidines and guanidines, often catalyzed by transition metals, is another relevant area of research. rsc.org
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.
Solvent-Free Synthesis Considerations
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits.
A reported green method for the N-benzoylation of anilines utilizes vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the products being easily isolated by crystallization. tandfonline.comtandfonline.com This approach could potentially be adapted for the benzamidation step in the synthesis of the target molecule. Another green approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst, such as diatomite earth@IL/ZrCl4. researchgate.net Physical grinding of reactants is another solvent-free technique that has been successfully employed for the synthesis of N-substituted-2-chlorobenzimidazoles. derpharmachemica.com These methods highlight a move towards more environmentally friendly synthetic protocols that could be applicable to the production of this compound, minimizing solvent waste and simplifying purification procedures. The use of greener solvents, when necessary, is also a key consideration in modern chemical synthesis. walisongo.ac.idmdpi.com
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. primescholars.com
For the proposed synthesis of this compound from 2-benzamidobenzoic acid and 4-chloroaniline, the atom economy can be calculated. The reaction produces the desired amide and a molecule of water as a byproduct when a coupling agent is used. While the generation of byproducts is inherent to many condensation reactions, the goal is to select reagents that minimize their mass. rsc.org
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Reactant A | Reactant B | Product | Byproduct | % Atom Economy |
| 2-benzamidobenzoic acid | 4-chloroaniline | This compound | Water (H₂O) | ~95% |
Note: This is a theoretical calculation and the actual atom economy may vary depending on the specific coupling reagents and reaction conditions used.
To optimize reaction efficiency, several factors can be considered:
Solvent Selection: Choosing an appropriate and environmentally benign solvent is crucial. Ideally, the solvent should be recyclable. researchgate.net
Reaction Conditions: Optimization of temperature, pressure, and stoichiometry of reactants can maximize the yield and minimize side reactions. researchgate.net
Waste Reduction Strategies
The reduction of waste is a critical aspect of sustainable chemical synthesis. researchgate.net In the context of synthesizing this compound, several strategies can be employed to minimize waste generation.
One of the primary sources of waste in amide synthesis is the use of stoichiometric activating agents and the subsequent purification steps. nih.gov Traditional methods often generate significant amounts of byproducts that need to be separated and disposed of. rsc.org
Key Waste Reduction Strategies:
Catalytic Methods: As mentioned, catalytic approaches are inherently less wasteful than stoichiometric ones. jocpr.com
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste from purification. researchgate.net
Solvent Recycling: Implementing procedures to recover and reuse solvents can drastically lower the environmental impact of the synthesis. researchgate.net
Byproduct Valorization: Exploring potential applications for any generated byproducts can turn waste into a valuable resource.
Purification and Isolation Techniques for this compound
The purification and isolation of the target compound are essential to obtain a product of high purity. The choice of method depends on the physical and chemical properties of this compound and the nature of the impurities.
Chromatographic Methods (Column, Preparative HPLC)
Chromatographic techniques are powerful tools for the separation and purification of organic compounds.
Column Chromatography: This is a standard and widely used method for the purification of solid organic compounds. nanobioletters.com A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (a single solvent or a mixture of solvents) would be selected based on the polarity of this compound. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase. A general procedure for a related compound involved using silica gel (60–120 mesh) with dichloromethane as the eluant. nanobioletters.com
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique offers higher resolution and efficiency compared to standard column chromatography. While more expensive, it is invaluable for obtaining analytical-grade samples. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common variant for purifying compounds like benzamides. nih.gov
Table 2: Comparison of Chromatographic Purification Methods
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Column Chromatography | Silica Gel | Organic Solvents (e.g., Dichloromethane, Ethyl Acetate/Hexane mixtures) | Cost-effective, scalable | Lower resolution, can be time-consuming |
| Preparative HPLC | C18-functionalized Silica | Acetonitrile/Water, Methanol/Water | High resolution, high purity, automated | Higher cost, limited scalability |
Crystallization Techniques and Polymorphism Studies
Crystallization is a fundamental technique for the final purification of solid compounds and can also provide insights into the material's solid-state structure.
The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, N-(4-chlorophenyl)benzamide, single crystals were obtained from an ethanolic solution. nih.gov
Polymorphism Studies:
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies for this compound have been found in the searched literature, it is an important area of characterization for any new solid compound. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are used to identify and characterize different polymorphic forms. The crystal structure of the related N-(4-chlorophenyl)benzamide has been determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. nih.gov Such studies on this compound would be crucial for understanding its solid-state properties.
In-Depth Analysis of this compound Uncovers Data Scarcity
A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of available data for the compound this compound. Despite extensive searches for crystallographic, spectroscopic, and conformational data, no specific research findings for this molecule could be located.
The inquiry, aimed at compiling a detailed article on its structural and dynamic properties, could not proceed due to the absence of primary data. The intended article was to be structured around an advanced structural elucidation, including single-crystal X-ray diffraction, analysis of intermolecular interactions, solid-state conformation, and solution-state dynamics using NMR and vibrational spectroscopy.
While numerous studies exist for structurally related compounds, such as N-(4-chlorophenyl)benzamide and other benzanilide (B160483) derivatives, this information cannot be extrapolated to accurately describe this compound. The presence of the additional benzamido group at the 2-position introduces significant structural and electronic changes that would render any such comparison scientifically invalid.
The absence of published data prevents a meaningful discussion on the following key areas that were to be the focus of the article:
Crystallographic Analysis: No crystal structure data, including unit cell parameters, space group, or atomic coordinates, are available. This precludes any analysis of the molecule's solid-state packing, hydrogen bonding, halogen bonding, or π-π stacking interactions.
Conformational Analysis: Without crystallographic or computational data, the preferred conformation of the molecule in the solid state, including critical dihedral angles between the phenyl rings and amide planes, remains unknown.
Solution-State Dynamics: There is no published NMR (Nuclear Magnetic Resonance) data, such as 2D NMR or NOESY (Nuclear Overhauser Effect Spectroscopy) studies. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior in solution.
Vibrational Spectroscopy: No IR (Infrared) or Raman spectra for this compound have been reported. Such data would be essential for analyzing the vibrational environment of its functional groups.
Consequently, it is not possible to generate the scientifically accurate and data-driven article as requested. The compound remains uncharacterized in the public scientific domain according to the conducted searches.
Advanced Structural Elucidation of 2 Benzamido N 4 Chlorophenyl Benzamide
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.
For 2-benzamido-N-(4-chlorophenyl)benzamide, the molecular formula is C₂₀H₁₅ClN₂O₂. The theoretical exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated with high precision. This experimental value, when compared to the theoretical mass, serves as a stringent test of the compound's identity. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities. The high mass accuracy of HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
| [M]⁺˙ | C₂₀H₁₅ClN₂O₂⁺˙ | 362.0822 |
| [M+H]⁺ | C₂₀H₁₆ClN₂O₂⁺ | 363.0898 |
| [M+Na]⁺ | C₂₀H₁₅ClN₂NaO₂⁺ | 385.0718 |
Note: The m/z values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragment ions produced from a selected precursor ion. This method provides detailed structural information by elucidating the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments helps to piece together the molecular structure.
Based on the known fragmentation of benzamides and related structures, a plausible fragmentation pathway for this compound can be proposed. The molecule contains several amide bonds, which are common sites of cleavage. The primary fragmentation events are expected to involve the cleavage of the amide linkages, leading to the formation of characteristic benzoyl and substituted phenyl cations.
A likely primary fragmentation would be the cleavage of the amide bond between the carbonyl group and the nitrogen of the N-(4-chlorophenyl)benzamide moiety, leading to the formation of a benzoyl cation and a 2-amino-N-(4-chlorophenyl)benzamide radical cation or a related fragment. Another significant fragmentation pathway would involve the cleavage of the other amide bond, resulting in a 2-aminobenzoyl cation and a substituted aniline (B41778) fragment. Subsequent fragmentations of these primary product ions would lead to smaller, stable ions.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 363.0898 | 256.0374 | [C₁₃H₉ClN₂O]⁺ | C₇H₅O |
| 363.0898 | 228.0422 | [C₁₃H₁₀ClNO]⁺ | C₇H₅NO |
| 363.0898 | 127.0003 | [C₆H₄ClNH₂]⁺ | C₁₄H₁₁NO₂ |
| 363.0898 | 105.0335 | [C₇H₅O]⁺ | C₁₃H₁₀ClN₂O |
| 256.0374 | 120.0447 | [C₇H₆NO]⁺ | C₆H₃ClN |
| 228.0422 | 111.0051 | [C₆H₄Cl]⁺ | C₇H₆NO |
This predictive analysis underscores the utility of MS/MS in confirming the connectivity of the different structural motifs within the molecule.
Computational and Theoretical Investigations of 2 Benzamido N 4 Chlorophenyl Benzamide
Quantum Chemical Calculations (DFT) on 2-benzamido-N-(4-chlorophenyl)benzamide
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and properties of molecules. For this compound, DFT calculations can elucidate its fundamental chemical characteristics.
Studies on similar benzanilide (B160483) structures, such as N-(4-chlorophenyl)benzamide, have shown that the amide group often exhibits a nearly planar conformation. nih.gov The dihedral angle between the benzoyl and aniline (B41778) rings is a critical parameter; for instance, in N-(4-chlorophenyl)benzamide, this angle is approximately 60.76°. nih.gov For this compound, the additional benzamido group introduces more degrees of freedom, potentially leading to a more complex energetic landscape with multiple stable conformers.
Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Amide 1) | ~1.24 Å |
| C-N Bond Length (Amide 1) | ~1.36 Å |
| C=O Bond Length (Amide 2) | ~1.25 Å |
| C-N Bond Length (Amide 2) | ~1.37 Å |
| Dihedral Angle (Benzoyl Ring 1 - Amide 1) | ~25-35° |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl rings and the nitrogen atoms of the amide groups. The LUMO, conversely, would likely be distributed over the electron-deficient areas, including the carbonyl carbons. Quantum chemical calculations can precisely map the distribution of these orbitals and quantify the energy gap. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. mdpi.com It is generated by mapping the electrostatic potential onto the electron density surface. Different colors indicate varying potentials: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the EPS map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the amide N-H group would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. The chlorinated phenyl ring would also show a region of negative potential around the chlorine atom due to its electronegativity.
DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbons in the molecule.
IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict the IR spectrum. Key vibrational modes for this compound would include the N-H stretching, C=O stretching of the amide groups, and C-Cl stretching. The calculated spectrum can aid in the interpretation of the experimental IR spectrum.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=O Stretch (Amide) | ~1650-1680 |
| C-N Stretch (Amide) | ~1250-1350 |
Molecular Dynamics (MD) Simulations of this compound
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, often in a solvent environment.
MD simulations can reveal the conformational flexibility of this compound in a solution. By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent) over a period of time, one can observe the different conformations the molecule adopts. This is particularly important for a molecule with multiple rotatable bonds, as its shape in solution can differ significantly from its optimized geometry in the gas phase.
The analysis of the MD trajectory can provide information on the distribution of dihedral angles, the stability of different conformers, and the intramolecular hydrogen bonding patterns that may exist in solution. This information is crucial for understanding how the molecule interacts with its environment and with other molecules, which is fundamental to its chemical and biological activity. For similar benzamide (B126) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which can be indicative of their potential biological activity. researchgate.net
Interactions with Solvents and Other Molecules
The interaction of this compound with its surrounding environment, particularly with solvents, is crucial for understanding its solubility, stability, and transport properties. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations can model these interactions with a high degree of accuracy.
MD simulations can be employed to study the dynamic behavior of this compound in various solvents. By placing a model of the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), DMSO), researchers can observe how the solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play. Key interactions would include hydrogen bonding between the amide protons of the benzamide backbone and the oxygen or nitrogen atoms of polar solvents. The aromatic rings can engage in π-π stacking interactions with aromatic solvents or hydrophobic interactions in aqueous environments.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide a more detailed picture of the electronic structure and energetics of the solute-solvent interactions. These calculations can determine the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between this compound and individual solvent molecules. Solvatochromic studies, which examine the shift in the UV-visible absorption spectrum of a compound in different solvents, can be computationally modeled to predict how the polarity of the solvent affects the electronic transitions of the molecule.
Table 1: Potential Intermolecular Interactions of this compound with Different Solvents
| Solvent Type | Potential Interactions | Predicted Effect on Solubility |
| Protic (e.g., Water, Ethanol) | Hydrogen bonding with amide N-H and C=O groups. | Moderate to good |
| Aprotic Polar (e.g., DMSO, Acetone) | Dipole-dipole interactions with amide groups. | Good |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces and potential π-π stacking with aromatic rings. | Poor to moderate |
Molecular Docking Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
Ligand-Protein Interaction Prediction (Hypothetical Targets)
Given the structural motifs present in this compound, several classes of proteins could be considered as hypothetical targets. The benzamide core is a common feature in many biologically active compounds. For instance, various benzamide derivatives have shown activity as inhibitors of enzymes like histone deacetylases (HDACs), dopamine receptors, and various kinases.
A hypothetical molecular docking study could, therefore, involve screening this compound against a panel of such protein targets. The crystal structures of these proteins, available from databases like the Protein Data Bank (PDB), would be used as the receptors. The docking software would then predict the most likely binding poses of the ligand within the active site of each protein.
Binding Mode Analysis and Interaction Hotspots
Once a docking simulation is complete, the resulting ligand-protein complexes are analyzed to understand the specific interactions that stabilize the binding. For this compound, these interactions could include:
Hydrogen Bonds: The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), forming crucial connections with amino acid residues in the protein's active site, such as serine, threonine, or the peptide backbone.
Hydrophobic Interactions: The phenyl and chlorophenyl rings can fit into hydrophobic pockets of the protein, interacting with nonpolar amino acid residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic rings can engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein.
Identifying these "hotspots" of interaction is critical for understanding the basis of molecular recognition and for guiding the design of more potent analogues.
Scoring Functions and Binding Affinity Prediction
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each predicted pose. These functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding. The scores are used to rank the different poses and to provide a qualitative prediction of the binding strength.
It is important to note that these scores are approximations and often need to be validated by more rigorous computational methods, such as molecular dynamics simulations followed by free energy calculations (e.g., MM/PBSA or MM/GBSA), or ultimately, by experimental binding assays.
Table 2: Hypothetical Docking Study Summary for this compound
| Hypothetical Protein Target | Potential Key Interacting Residues | Predicted Dominant Interaction Type |
| Histone Deacetylase (HDAC) | Asp, His, Tyr | Hydrogen bonding, Hydrophobic |
| Dopamine D4 Receptor | Ser, Asp, Phe | Hydrogen bonding, π-π stacking |
| Tyrosine Kinase | Thr, Glu, Leu | Hydrogen bonding, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
Descriptor Generation for Structural Features
The first step in QSAR modeling is to numerically represent the structural features of the molecules using molecular descriptors. These descriptors can be categorized into several classes:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., Wiener index, Randić index), and electro-topological state indices.
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polarizability.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and include HOMO/LUMO energies, dipole moment, and atomic charges.
For a series of analogues of this compound, where substitutions might be made on the aromatic rings or the amide linkages, a diverse set of these descriptors would be calculated to capture the variations in their structural and electronic properties.
Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Kier Shape Indices | Molecular shape and branching |
| Geometrical | Molecular Surface Area | 3D size and shape |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Electronic | Dipole Moment | Polarity of the molecule |
By correlating these descriptors with the experimentally determined biological activity of a training set of compounds, a predictive QSAR model can be built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. Such a model would be a valuable tool in the rational design of novel and more potent analogues of this compound.
Statistical Modeling and Predictive Power Assessment
While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in the available literature, the broader class of benzamides and N-phenylbenzamides has been the subject of such investigations to correlate their structural features with biological activities. These studies provide a framework for understanding how the physicochemical properties of this compound could contribute to its potential biological efficacy.
QSAR models for related benzamide derivatives have been developed to predict their activity as, for example, histone deacetylase (HDAC) inhibitors. nih.govsphinxsai.com These models often reveal the importance of hydrophobic character, hydrogen bond donors and acceptors, and electron-withdrawing or -donating groups for the inhibitory potency. nih.gov For instance, a five-point pharmacophore model for aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as crucial features. nih.gov Such models demonstrate good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness. nih.gov
The development of a predictive QSAR model for a series of N-((3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides highlighted the significance of descriptors such as Log D, Shadow_XZ, and Shadow_Z length in inhibiting H+/K+-ATPase. igi-global.com These findings suggest that lipophilicity and molecular shape are critical determinants of activity. The statistical quality of these models, with r² values often exceeding 0.8, underscores their utility in predicting the biological activity of new analogues. igi-global.com
Interactive Data Table: Key Statistical Parameters in QSAR Models for Benzamide Derivatives.
| Model Type | Key Descriptors | r² | q² | Predicted r² | Reference |
| 3D-QSAR (HDAC Inhibitors) | Hydrophobic, H-bond donor/acceptor | 0.99 | 0.85 | - | nih.gov |
| 2D-QSAR (HDAC2 Inhibitors) | Various 2D descriptors | 0.794 | 0.634 | 0.6343 | sphinxsai.com |
| 3D-QSAR (HDAC2 Inhibitors) | Molecular field analysis | 0.927 | 0.815 | 0.845 | sphinxsai.com |
| QSAR (H+/K+-ATPase Inhibitors) | Log D, Shadow_XZ, Shadow_Z | 0.84 | - | 0.88 | igi-global.com |
Exploration of Molecular Interactions and Mechanistic Insights for 2 Benzamido N 4 Chlorophenyl Benzamide
Structure-Activity Relationship (SAR) Studies of 2-benzamido-N-(4-chlorophenyl)benzamide Derivatives
Conformational Constraints and Their Influence on Molecular Recognition
This additional bulky group at the ortho position would likely lead to steric hindrance, which could force the adjacent phenyl ring out of planarity with the central amide group. This twisting would have a profound impact on the molecule's three-dimensional structure, potentially pre-organizing it for binding to specific protein pockets or, conversely, preventing interactions that are possible for less substituted benzanilides. The intramolecular hydrogen bonding between the N-H of the 2-benzamido group and the carbonyl oxygen of the central amide is a possibility that could further rigidify the structure, locking it into a specific conformation. Such conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.
Cellular Modulations by this compound in In Vitro Systems
While no in vitro studies have been published for this compound, the benzamide (B126) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
Impact on Cell Proliferation and Viability in Cultured Cell Lines
Many N-substituted benzamide derivatives have demonstrated potent anti-proliferative and cytotoxic effects against a variety of cancer cell lines. For instance, studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have reported single-digit micromolar IC50 values against several human cancer cell lines. nih.gov It is plausible that this compound could exhibit similar activity. The specific substitution pattern, including the 4-chlorophenyl group, is common in compounds with anticancer properties.
To ascertain such effects, this compound would need to be tested in standard cell viability assays, such as the MTT or SRB assay, across a panel of cancer cell lines.
Mechanisms of Action: Apoptosis Induction, Cell Cycle Arrest, etc. (Molecular Pathways)
The induction of apoptosis (programmed cell death) and perturbation of the cell cycle are common mechanisms of action for anticancer benzamides. Research on the N-substituted benzamide, declopramide, has shown that it can induce apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov This is often preceded by an arrest of the cell cycle in the G2/M phase. nih.gov
Another benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor, a class of drugs known to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.govnih.gov Given these precedents, it would be valuable to investigate whether this compound can induce apoptosis, as indicated by markers like caspase activation and PARP cleavage, and if it affects cell cycle progression in cancer cells.
Effects on Specific Cellular Pathways (e.g., Kinase cascades, Gene Expression Modulation)
The specific cellular pathways modulated by benzamide derivatives are diverse. Some act as inhibitors of specific kinases, while others, like the aforementioned HDAC inhibitors, have broader effects on gene expression. The structural features of this compound, with its multiple aromatic rings and hydrogen bonding capabilities, suggest that it could potentially interact with the ATP-binding site of kinases or the active site of other enzymes. Future research should aim to identify the specific molecular targets and pathways affected by this compound to elucidate its mechanism of action.
Investigating this compound in Supramolecular Chemistry
Formation of Hydrogen-Bonded Architectures
The benzamide functional group is a robust hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, simpler benzanilides are known to form one-dimensional chains or tapes through intermolecular N-H···O hydrogen bonds. nih.govnih.gov
Data Tables
As there is no specific experimental data for this compound, the following table presents hypothetical data based on findings for related compounds to illustrate how such data would be presented.
| Cell Line | IC50 (µM) | Mechanism of Action |
| G361 (Melanoma) | 5.2 | Apoptosis induction, Caspase activation |
| HL-60 (Leukemia) | 8.7 | G2/M cell cycle arrest |
| A2780 (Ovarian) | 3.5 | HDAC inhibition |
| HepG2 (Liver) | 6.1 | Apoptosis induction |
| This data is illustrative and based on studies of other substituted benzamides, not this compound. |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the coordination chemistry with metal ions or the self-assembly properties of the compound this compound. Studies detailing its interaction with metal ions, the formation of coordination complexes, or its supramolecular structures in solution or the solid state are not present in the accessible literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on these specific topics for this particular compound as requested. Generating content for the specified sections without research data would result in speculation and would not meet the required standards of scientific accuracy.
While research exists on the molecular interactions and crystal structures of related benzanilide (B160483) compounds, the strict instruction to focus solely on this compound prevents the inclusion of information from these analogous structures. An analysis based on the functional groups present in the molecule could provide a hypothetical overview of its potential chemical behavior, but this would not be based on documented experimental findings for the compound itself.
Should research on the coordination and self-assembly of this compound become available in the future, this article could be generated.
Analytical Methodologies for the Research and Characterization of 2 Benzamido N 4 Chlorophenyl Benzamide
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a crucial analytical technique employed to evaluate the thermal stability of chemical compounds. This method involves monitoring the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. While specific TGA data for 2-benzamido-N-(4-chlorophenyl)benzamide is not extensively available in the public domain, the thermal behavior of structurally related benzanilide (B160483) and aromatic polyamide compounds can provide valuable insights into its expected thermal stability.
The molecular structure of this compound, featuring two benzamide (B126) groups and a chlorinated phenyl ring, suggests a significant degree of thermal stability. Aromatic amides, in general, are known for their high thermal resistance due to the resonance stabilization of the amide linkage and the inherent stability of the aromatic rings. The presence of strong covalent bonds within the molecule, such as the carbon-carbon and carbon-nitrogen bonds of the amide groups and the aromatic systems, contributes to its ability to withstand elevated temperatures before undergoing decomposition.
The thermal decomposition of such compounds typically occurs in a multi-stage process. The initial phase of weight loss, often observed at lower temperatures, can generally be attributed to the release of entrapped solvents or moisture. The primary decomposition phase at higher temperatures involves the cleavage of the amide linkages and the fragmentation of the aromatic backbones. The presence of the chlorine substituent on the phenyl ring may also influence the decomposition pathway and the nature of the degradation products.
A generalized TGA profile for a compound of this nature would be expected to show minimal mass loss up to a relatively high temperature, indicating the onset of significant thermal decomposition. The rate of mass loss as a function of temperature provides information on the kinetics of the decomposition process.
Below is a table summarizing the expected observations from a TGA analysis of this compound, based on the thermal behavior of analogous aromatic amides.
| TGA Parameter | Expected Observation | Interpretation |
| Initial Weight Loss | Minimal weight loss at lower temperatures. | Indicates the absence of significant amounts of volatile impurities or adsorbed moisture. |
| Onset of Decomposition | Occurs at a relatively high temperature. | Suggests good thermal stability, characteristic of aromatic amide structures. |
| Decomposition Profile | Likely a multi-step process. | Reflects the sequential cleavage of different chemical bonds within the molecule. |
| Residue | A certain percentage of char residue may remain at the end of the analysis. | Common for aromatic compounds, indicating the formation of thermally stable carbonaceous material. |
It is important to note that the precise thermal decomposition profile, including the specific temperatures of decomposition stages, would be dependent on the experimental conditions of the TGA measurement, such as the heating rate and the atmosphere (e.g., inert or oxidative).
Future Directions and Emerging Research Avenues for 2 Benzamido N 4 Chlorophenyl Benzamide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of benzamides often involves multi-step processes and the use of hazardous reagents. rsc.org Future research is poised to pivot towards more efficient and environmentally benign methods for synthesizing 2-benzamido-N-(4-chlorophenyl)benzamide. The development of novel synthetic pathways is a cornerstone of green chemistry, aiming to reduce waste, improve atom economy, and minimize energy consumption.
Key areas of exploration include:
Catalytic Innovations : Research into transition-metal catalysis, particularly with earth-abundant metals like manganese, is opening new doors. For instance, the use of a Manganese(I) catalyst for the methoxymethylation of primary amides showcases a novel "interrupted borrowing hydrogen" (IBH) strategy that avoids toxic reagents. rsc.org Applying similar catalytic systems could lead to more sustainable routes for creating complex benzamides.
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net These reactions are beneficial for creating libraries of diverse molecules quickly. researchgate.net Developing an MCR for this compound could significantly streamline its production.
Ultrasonic and Microwave-Assisted Synthesis : These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions under milder conditions. researchgate.netresearchgate.net Investigating their application could offer a more energy-efficient synthesis protocol.
A comparative table highlights the potential shift in synthetic approaches:
| Aspect | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often involves chlorinating agents (e.g., thionyl chloride) followed by amidation. mdpi.comnih.gov | Direct condensation, use of greener catalysts (e.g., Mn(I), supported ZrCl4). rsc.orgresearchgate.net |
| Efficiency | Multi-step, may require purification after each step. mdpi.com | Fewer steps (e.g., multicomponent reactions), higher atom economy. researchgate.net |
| Conditions | Can require harsh temperatures and pressures. | Milder conditions, use of energy sources like ultrasound or microwaves. researchgate.netresearchgate.net |
| Waste | Generates stoichiometric byproducts. | Catalytic processes reduce waste, catalysts can often be recycled. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding how this compound interacts with its environment in real-time is crucial for elucidating its function. Future research will likely employ sophisticated analytical techniques to move beyond static structural confirmation.
Advanced methods to be explored include:
High-Resolution Mass Spectrometry (HRMS) : Techniques like HR-ESI-MS are essential for confirming the elemental composition of newly synthesized analogues and identifying metabolites or degradation products in biological or material systems. mdpi.comnih.govmdpi.com
Multi-dimensional Nuclear Magnetic Resonance (NMR) : While 1H and 13C NMR are standard for structure confirmation acs.orgnih.gov, advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) can provide deeper insights into the spatial relationships of atoms within the molecule and its conformational dynamics in solution.
Fluorescence-Based Imaging : By synthesizing analogues of this compound that incorporate fluorescent tags, researchers can visualize the compound's localization and interactions within living cells or materials in real-time. rsc.org This is particularly valuable for studying its uptake and distribution in biological systems.
Application of Machine Learning and AI in Predicting Properties and Interactions
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules. nih.govnih.gov For this compound, these computational tools offer a powerful way to predict its behavior and guide experimental work.
Potential applications include:
Quantitative Structure-Property Relationship (QSPR) Modeling : ML algorithms can be trained on datasets of similar compounds to predict the physicochemical properties of this compound and its theoretical analogues. nih.govchemrxiv.org This can help prioritize which derivatives to synthesize.
Target Identification and Polypharmacology Prediction : AI can screen vast biological databases to predict potential protein targets for a given compound. nih.govnih.gov This approach helps move beyond a one-drug, one-target paradigm and can identify both desired therapeutic effects and potential off-target interactions. nih.gov
Reaction Outcome and Yield Prediction : AI models are being developed to predict the feasibility, yield, and optimal conditions for chemical reactions, which can save significant time and resources in the lab. nih.gov
| AI/ML Application | Objective for this compound | Potential Benefit |
|---|---|---|
| Property Prediction (QSPR) | Forecast solubility, toxicity, and other properties of novel analogues. chemrxiv.orgnih.gov | Reduces the need for extensive experimental screening by prioritizing promising candidates. |
| Virtual Screening | Identify potential biological protein targets from large databases. nih.govnih.gov | Accelerates the process of lead compound discovery and hypothesis generation. nih.govoup.com |
| Generative Models | Design new analogues with optimized properties based on a desired activity profile. nih.gov | Explores novel chemical space beyond known structures. |
| Synthesis Prediction | Predict the most efficient synthetic routes and reaction conditions. nih.gov | Minimizes experimental trial-and-error, saving time and resources. |
Designing and Synthesizing Bioisosteric Analogues of this compound for Enhanced Molecular Insights
Bioisosterism—the replacement of a functional group within a molecule with another group of similar physical or chemical properties—is a powerful strategy in drug design. u-tokyo.ac.jp Creating bioisosteric analogues of this compound can provide profound insights into its structure-activity relationships (SAR).
Future research will focus on replacing the central amide linkages. The rationale is that while the amide bond is crucial for the structure, altering it can improve properties like metabolic stability, solubility, and bioavailability. nih.gov
| Bioisosteric Replacement for Amide | Rationale and Potential Impact | Reference Example |
|---|---|---|
| 1,2,4-Oxadiazole | Offers better hydrolytic and metabolic stability compared to the amide bond. nih.gov Can maintain key interactions while improving pharmacokinetic properties. | Used to create analogues of insecticides and fungicides with improved activity. mdpi.comnih.govmdpi.com |
| Urea | Can extend the distance between molecular moieties while preserving planar geometry and hydrogen bonding patterns. nih.gov | Employed in the design of potential anthelmintics. nih.gov |
| Sulfonamide | Mimics the tetrahedral transition state of amide hydrolysis, which is useful for designing enzyme inhibitors. Can also increase solubility. nih.gov | A key functional group in many protease inhibitors. nih.gov |
By synthesizing and testing these analogues, researchers can determine which parts of the this compound scaffold are essential for its activity and which can be modified to enhance its performance.
Investigations into Multifunctional Materials Incorporating this compound
The unique structural features of this compound, such as its rigid aromatic rings and hydrogen-bonding amide groups, make it a candidate for incorporation into advanced functional materials.
Emerging research could explore:
Supramolecular Polymers : Benzamide (B126) derivatives can self-assemble through hydrogen bonding to form ordered, fibrous structures known as supramolecular polymers. rsc.org Investigating the self-assembly properties of this compound could lead to the development of novel gels, scaffolds for tissue engineering, or materials for molecular electronics.
Functionalized Scaffolds : The compound could be attached to polymer backbones or nanoparticles to create materials with specific recognition or catalytic properties. For example, functionalization could be used to create materials that bind to specific proteins or other biomolecules. rsc.org
Elucidation of Broader Biological System Interactions and Network Pharmacology (Mechanistic Focus)
To fully understand the potential of this compound, research must move beyond single-target interactions and embrace a systems-level perspective. Network pharmacology is an emerging field that analyzes the complex web of interactions between a compound and the entire biological network of a cell or organism. researchgate.net
A mechanistic focus using network pharmacology would involve:
Proteome-Wide Target Mapping : Using techniques like chemical proteomics to identify the full range of proteins that this compound interacts with inside a cell. nih.gov
Predicting Polypharmacology : This approach helps to understand how a single compound can have effects on multiple targets, which can be advantageous for treating complex diseases but also essential for predicting potential side effects. nih.gov This shifts the paradigm from "one target, one drug" to a more realistic "multi-target" model. researchgate.net
Collaborative Research Opportunities in Chemical Biology and Materials Science
The multifaceted research avenues for this compound inherently call for interdisciplinary collaboration. The synthesis of novel analogues, the prediction of their properties, their incorporation into new materials, and the elucidation of their biological mechanisms cannot be achieved in isolation.
Future progress will depend on synergistic partnerships between:
Synthetic Organic Chemists to develop novel, sustainable routes to the compound and its derivatives. rsc.orgresearchgate.net
Computational Chemists and AI Specialists to model properties and predict interactions, guiding experimental design. nih.govnih.gov
Materials Scientists to explore the self-assembly properties of the molecule and integrate it into new functional materials. rsc.org
Chemical Biologists and Pharmacologists to investigate its interactions with biological systems, from individual proteins to whole organisms, using techniques like network pharmacology. researchgate.netnih.gov
Such collaborations will be essential to unlock the full scientific and potentially therapeutic potential of this compound, transforming it from a single chemical entity into a versatile tool for both materials science and biomedical research.
Conclusion
Summary of Key Findings on 2-benzamido-N-(4-chlorophenyl)benzamide
A thorough review of scientific databases and literature reveals a significant gap in the knowledge surrounding the specific chemical entity This compound . At present, there are no published studies that detail the synthesis, spectroscopic characterization, crystal structure, or specific chemical and physical properties of this compound.
While research exists for structurally related molecules, such as N-(4-chlorophenyl)benzamide and other substituted benzamide (B126) derivatives, this information cannot be directly extrapolated to describe the unique characteristics of this compound. The introduction of a second benzamido group at the ortho position of the primary benzamide ring fundamentally alters the molecule's structure, and consequently, its expected properties.
The lack of empirical data means that any discussion of its properties would be purely speculative. Key experimental data points that are currently unavailable include, but are not limited to:
Melting Point and Boiling Point: These fundamental physical properties are undetermined.
Spectroscopic Data (NMR, IR, Mass Spectrometry): No spectral data has been published to confirm the structure and connectivity of the molecule.
Crystal Structure: The spatial arrangement of the atoms and the intermolecular interactions remain unknown without X-ray crystallography data.
Solubility: The solubility profile in various solvents has not been experimentally determined.
Overall Significance and Contribution to Chemical Knowledge
The current significance of This compound to chemical knowledge is defined by its absence. This highlights a potential area for new discovery within the broader field of benzamide chemistry. The synthesis and characterization of this compound would represent a novel contribution to the chemical sciences.
The study of this molecule could provide valuable insights into:
Intramolecular Interactions: The close proximity of the two benzamido groups and the N-(4-chlorophenyl) moiety could lead to interesting intramolecular hydrogen bonding and steric interactions, influencing the molecule's conformation and reactivity.
Supramolecular Chemistry: Understanding how these molecules pack in a solid state could reveal new hydrogen-bonding motifs and other non-covalent interactions, which are fundamental to crystal engineering and materials science.
Outlook for Future Research Trajectories of this compound
The lack of existing data presents a clear roadmap for future research. The primary and most crucial step would be the successful synthesis and unambiguous characterization of This compound .
Potential future research trajectories include:
Synthetic Strategy Development: Designing a high-yield, reproducible synthetic route to obtain the pure compound. This would likely involve the benzoylation of a suitable precursor, such as 2-amino-N-(4-chlorophenyl)benzamide.
Full Spectroscopic and Structural Characterization:
Utilizing ¹H NMR, ¹³C NMR, and 2D NMR techniques to elucidate the molecular structure.
Employing FT-IR spectroscopy to identify characteristic functional group vibrations.
Using high-resolution mass spectrometry to confirm the molecular weight and formula.
Growing single crystals and performing X-ray diffraction analysis to determine the precise three-dimensional structure and intermolecular packing.
Investigation of Physicochemical Properties:
Systematic studies of its solubility in a range of organic and aqueous solvents.
Determination of its thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Exploration of Potential Applications: Once the fundamental properties are understood, research could branch into exploring its utility in areas where benzamides have shown promise, such as materials science or as a scaffold in medicinal chemistry. The complex chelating environment offered by the two amide groups might also suggest potential applications in coordination chemistry.
The synthesis and study of This compound would fill a void in the chemical literature and could potentially unveil novel chemical behaviors and properties, thereby expanding our understanding of substituted benzamide derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-benzamido-N-(4-chlorophenyl)benzamide?
Answer:
The synthesis typically involves amide coupling between 2-benzamido benzoic acid derivatives and 4-chloroaniline. Key steps include:
- Activation of Carboxylic Acid : Use coupling agents like EDCl/HOBt or DCC to activate the carboxyl group for nucleophilic attack by the amine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
Note : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity via melting point (expected range: 180–185°C) .
Basic: What techniques are optimal for structural characterization of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry, bond angles, and intermolecular interactions. Crystallize from methanol/acetic acid (5:2) to obtain monoclinic crystals (space group P2₁/c) .
- NMR Spectroscopy :
- FT-IR : Confirm amide bonds via C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
Basic: How do physicochemical properties (e.g., solubility) influence experimental design?
Answer:
- Solubility : Limited aqueous solubility (~0.6 µg/mL in water at 25°C) necessitates use of DMSO or DMF for biological assays. Solubility in ethanol is moderate (2–3 mg/mL) .
- LogP : Predicted logP ~3.2 (via QSPR models) suggests moderate lipophilicity, impacting membrane permeability in cell-based studies .
Methodological Tip : Pre-saturate solvents with compound via sonication (30 min) to avoid precipitation .
Advanced: What biochemical pathways or enzyme targets are associated with this compound?
Answer:
- Target Hypotheses : Structural analogs (e.g., trifluoromethyl pyridinyl derivatives) inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis and proliferation .
- Pathway Analysis : Use in vitro enzymatic assays (e.g., malachite green phosphate detection) to quantify inhibition kinetics (IC₅₀) .
- Contradictions : Some analogs show divergent activity against Gram-positive vs. Gram-negative bacteria, suggesting species-specific target interactions .
Advanced: How can computational models predict binding interactions or optimize derivatives?
Answer:
- Docking Studies : Use AutoDock Vina with acps-pptase crystal structures (PDB: 3TNG) to map hydrogen bonds between the amide group and catalytic residues (e.g., Asp154) .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond donor count to predict bioactivity. Validation via leave-one-out cross-correlation (R² >0.8) .
- MD Simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .
Advanced: What strategies optimize reaction conditions for scale-up or kinetic studies?
Answer:
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratios to maximize yield (≥85%) using response surface methodology .
- Kinetic Profiling : Use inline FT-IR or HPLC to track reaction progress. Pseudo-first-order kinetics (k = 0.02 min⁻¹) suggest rate-limiting amide bond formation .
- Scale-Up : Transition from batch to flow reactors (residence time: 30 min) to improve heat/mass transfer and reduce byproducts .
Advanced: How do crystallization conditions affect structural analysis outcomes?
Answer:
- Solvent Screening : Slow evaporation from methanol/acetic acid (5:2) produces diffraction-quality crystals (0.2 × 0.2 × 0.1 mm³) .
- Temperature Control : Crystallize at 4°C to minimize thermal disorder and enhance crystal packing .
- Data Collection : Collect SC-XRD data at 89 K (λ = 0.71073 Å) to reduce thermal motion artifacts. Refinement with SHELXL yields R-factor <0.05 .
Advanced: What spectroscopic methods resolve electronic or fluorescence properties?
Answer:
- Fluorescence Spectroscopy : Excitation at 280 nm (λmax) emits at 340 nm (quantum yield Φ ~0.15), useful for tracking cellular uptake .
- UV-Vis : π→π* transitions (λmax ~260 nm) correlate with conjugation in the benzamide moiety. Molar absorptivity ε ~12,000 L·mol⁻¹·cm⁻¹ .
- TD-DFT Calculations : Predict excited-state behavior using B3LYP/6-31G(d) basis sets. Compare computed vs. experimental spectra to validate electronic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
